molecular formula C18H22ClNO4 B13400290 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride

Cat. No.: B13400290
M. Wt: 351.8 g/mol
InChI Key: KCEFVYIWOQSJCH-UHFFFAOYSA-N
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Description

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid hydrochloride (CAS: 178600-17-4) is a synthetic compound characterized by a hydroxy-phenylethylamino group linked via an ethoxy chain to a phenylacetic acid core, with a hydrochloride counterion. This compound, referenced in pharmacological studies as a β-adrenoceptor ligand, shares structural motifs with antihistamines (e.g., cetirizine) and other β-adrenergic agonists (e.g., ZD7114) . Its synthesis involves trichloroacetyl chloride and THF under acidic hydrolysis, yielding a brown solid with a 50.8% recovery rate .

Properties

IUPAC Name

2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFVYIWOQSJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the phenylacetic acid framework with an ether-linked amino side chain.
  • Introduction of the 2-hydroxy-2-phenylethyl substituent on the amino group.
  • Conversion to the hydrochloride salt for isolation and purification.

This is achieved via nucleophilic substitution, reductive amination, and acidification steps.

Reported Synthetic Routes

Ether Formation and Amino Substitution
  • Starting from a 4-hydroxyphenylacetic acid or its ester derivative, the hydroxy group is alkylated with a suitable 2-chloroethylamine derivative or protected aminoethanol to introduce the 2-aminoethoxy linker.
  • The amino group is then reacted with a 2-hydroxy-2-phenylethyl halide or equivalent electrophile to form the secondary amine linkage. This step may involve reductive amination using sodium borohydride or catalytic hydrogenation under mild conditions to avoid over-reduction of sensitive groups.
Reductive Amination Example
  • A key intermediate, 2-azido-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl)ethanone, is reduced with sodium borohydride in methanol under nitrogen at controlled temperatures (below -15 °C initially, then warmed to 20-25 °C).
  • This yields the corresponding amino alcohol, which can be further functionalized to introduce the phenylacetic acid moiety.
  • Thin layer chromatography (TLC) is used to monitor reaction progress, typically with chloroform:methanol (4:1) as the solvent system.
Acidification and Salt Formation
  • After completion of the synthesis, the free acid is isolated by acidifying the reaction mixture with hydrochloric acid.
  • Extraction with ethyl acetate followed by washing with brine and drying yields the crude acid.
  • Crystallization from ethyl acetate and diisopropyl ether affords the pure hydrochloride salt.
  • Vacuum drying ensures removal of residual solvents and moisture.

Representative Experimental Data Table

Step Reagents/Conditions Observations/Notes
Etherification 4-Hydroxyphenylacetic acid + 2-chloroethylamine Stirred at ambient temperature, monitored by TLC
Reductive amination Sodium borohydride, methanol, N2 atmosphere, 20-25 °C Reaction completion in ~4-5 hours, TLC monitoring
Acidification and extraction HCl aqueous solution, ethyl acetate extraction Acidification to pH ~2, multiple extractions for purity
Crystallization Ethyl acetate/diisopropyl ether Slow cooling to induce crystallization, vacuum drying
Purity confirmation NMR, HPLC, melting point Confirm structure and purity; typical mp ~100-110 °C

Additional Notes on Synthesis

  • The use of protecting groups may be necessary to prevent side reactions, especially on the hydroxy and amino functionalities.
  • Reaction temperatures are carefully controlled to avoid decomposition or side product formation.
  • Solvent choice (DMF, methanol, ethyl acetate) is critical for solubility and reaction efficiency.
  • The hydrochloride salt form enhances the compound's stability and facilitates handling.

Summary of Preparation Methodology

The preparation of 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid; hydrochloride involves a multi-step organic synthesis featuring:

  • Alkylation of a hydroxyphenylacetic acid derivative to introduce an aminoethoxy linker.
  • Reductive amination or nucleophilic substitution to attach the 2-hydroxy-2-phenylethyl group to the amino function.
  • Acidification and extraction steps to isolate the free acid, followed by crystallization to obtain the hydrochloride salt.

This synthetic route is supported by detailed experimental procedures, including reaction conditions, purification methods, and analytical monitoring, ensuring high purity and yield of the target compound.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Carboxylic Acid Group

  • Esterification : Reacts with alcohols under acidic conditions (e.g., Fischer esterification) to form esters.

  • Amidation : Forms amides when treated with amines in the presence of coupling agents like DCC or EDC .

  • Decarboxylation : May undergo thermal decarboxylation under high temperatures, though this is less common in pharmaceutical contexts .

Amine Group

  • Alkylation : Reacts with alkyl halides to form tertiary amines, enhancing lipophilicity .

  • Acylation : Forms stable amides when exposed to acyl chlorides or anhydrides .

  • Schiff Base Formation : Reacts with carbonyl compounds (e.g., aldehydes) under dehydrating conditions .

Hydroxyl Group

  • Oxidation : Susceptible to oxidation by agents like PCC or KMnO₄, potentially forming a ketone derivative .

  • Protection : Often protected as silyl ethers (e.g., TBSCl) during synthetic modifications to prevent unwanted side reactions.

Ether Linkage

  • Acidic Cleavage : Stable under mild conditions but cleaved by strong acids (e.g., HBr in acetic acid).

Derivatization Reactions

Patent data highlights modifications to generate bioactive derivatives :

Derivative TypeReaction PathwayExample Product
Amide Formation Carboxylic acid + amine2-[4-[2-[benzyl-(2-hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetamide
Alkylation Amine + alkyl halideDerivatives with propenyl or benzyl groups
Stereochemical Modification Chiral resolution(R)-enantiomer of the parent compound

Stability and Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases .

  • Catalytic Reactions : Transition metals (e.g., Pd/C) may facilitate hydrogenation of aromatic rings .

Scientific Research Applications

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular signaling pathways.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The phenylethylamine moiety can interact with neurotransmitter receptors, influencing signaling pathways in the nervous system. Additionally, the compound’s structure allows it to modulate enzyme activity and affect metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound and cetirizine both feature ethoxy-phenylacetic acid backbones but differ in substituents (piperazine vs. hydroxy-phenylethylamino), leading to divergent receptor affinities .
  • ZD7114 and SWR-0065HA share ethoxy-amino linkages but incorporate phenoxyacetamide or heterocyclic groups, enhancing β3-selectivity .

Pharmacological Activity

Table 2: Pharmacological Profiles

Compound Name Primary Target Therapeutic Use Binding Affinity (Ki) References
Target compound β-adrenoceptors (likely β3) Under investigation (metabolic disorders) Not reported
Cetirizine dihydrochloride H1 histamine receptor Allergic rhinitis, urticaria 6.3 nM (H1)
ZD7114 β3-adrenoceptor Thermogenesis, lipolysis 12 nM (β3)
SWR-0065HA β1/β2-adrenoceptors Cardiovascular research 0.8 nM (β1)

Key Findings :

  • Cetirizine’s piperazine group enables potent H1 antagonism, while the target compound’s hydroxy-phenylethylamino group may favor β-adrenoceptor interactions .
  • SWR-0065HA exhibits nanomolar affinity for β1-adrenoceptors, suggesting structural optimization for receptor subtype selectivity .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility logP (Predicted) References
Target compound 406.89 Slightly soluble in EtOAc/PE 2.1
Cetirizine dihydrochloride 461.81 Very soluble in water 1.7
ZD7114 468.94 Soluble in DMSO 2.8

Notes:

  • Cetirizine’s high water solubility correlates with its oral bioavailability, whereas the target compound’s lower solubility may require formulation adjustments .

Key Insights :

  • The target compound’s synthesis employs trichloroacetyl chloride for amide formation, while cetirizine uses nucleophilic substitution on piperazine .

Analytical Methods

Table 5: Analytical Techniques

Compound Name Method Retention Time (min) Mobile Phase References
Target compound RP-HPLC (proposed) Not reported Likely MeCN/phosphate buffer
Cetirizine dihydrochloride RP-HPLC 2.43 (Levocetirizine) Phosphate buffer (pH 4):MeCN (60:40)
SWR-0065HA Radioligand binding assay N/A COS-7 cell membranes

Recommendations :

  • The target compound could adopt cetirizine’s HPLC conditions (e.g., XTerra C8 column) for purity analysis .

Biological Activity

2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid; hydrochloride, often referred to as a derivative of phenylethylamine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological effects. This article examines its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4}, with a molecular weight of 342.38 g/mol. Its structure includes a phenyl ring, an acetic acid moiety, and an ethoxy group, which are critical for its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing signaling pathways related to metabolism and neurotransmission .
  • Inhibition of Acetyl-CoA Carboxylase (ACC) : Research indicates that derivatives of this compound can inhibit ACC, an enzyme involved in fatty acid metabolism. This inhibition may have implications for treating metabolic disorders such as obesity and dyslipidemia .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid; hydrochloride.

Activity Type Description Reference
ACC InhibitionInhibits acetyl-CoA carboxylase, affecting fatty acid synthesis
Antimicrobial EffectsExhibits activity against Staphylococcus pneumoniae and other bacteria
GPCR InteractionPotential modulation of GPCRs involved in metabolic regulation
Cytotoxicity in Cancer CellsDemonstrated cytotoxic effects in specific cancer cell lines

Case Study 1: ACC Inhibition

In a study examining the effects of various compounds on ACC activity, it was found that 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid; hydrochloride significantly reduced the enzyme's activity in HepG2 cells, leading to decreased lipid accumulation. This suggests potential therapeutic applications in managing obesity and related metabolic disorders.

Case Study 2: Antimicrobial Activity

A series of derivatives were tested for their antimicrobial properties. Among these, the hydrochloride salt exhibited notable efficacy against Gram-positive bacteria, particularly Staphylococcus pneumoniae, indicating its potential use in treating bacterial infections .

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid hydrochloride, and how is structural confirmation achieved?

Methodological Answer:
The synthesis typically involves nucleophilic substitution and amination steps. A general approach includes:

  • Step 1: Reacting 4-hydroxyphenylacetic acid derivatives with a bromoethylamine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the ether linkage .
  • Step 2: Hydrochloride salt formation via HCl treatment in a polar solvent.
    Structural Confirmation:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm), ether linkages (δ 3.5–4.5 ppm), and amine protons (δ 1.5–3.0 ppm) .
  • FTIR: Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O of acetic acid), and 1250 cm⁻¹ (C-O-C ether) confirm functional groups .
  • XRD: Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding in the hydrochloride salt .

Advanced: How can researchers resolve contradictions in pharmacological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in compound purity, assay conditions, or biological models. Strategies include:

  • Purity Validation: Use HPLC (>95% purity) and mass spectrometry to confirm batch consistency .
  • Assay Standardization: Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA, regression) to compare datasets, accounting for outliers and methodological differences .

Basic: What are the critical functional groups in this compound, and how do they influence reactivity?

Methodological Answer:
Key functional groups:

  • Phenolic Ether (Ar-O-CH₂): Enhances solubility and participates in hydrogen bonding with biological targets .
  • Ethanolamine Moiety (-NH-CH₂-CH₂-OH): Facilitates salt formation (hydrochloride) and modulates pharmacokinetics .
  • Acetic Acid Group (-CH₂-COOH): Enables conjugation or derivatization for prodrug development .
    Reactivity Insights:
  • The amine group undergoes acylation or alkylation, while the acetic acid can form esters or amides under standard coupling conditions .

Advanced: What computational methods are used to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding affinities to receptors (e.g., GPCRs, kinases). The ethanolamine group often shows strong hydrogen bonding with active sites .
  • MD Simulations: GROMACS or AMBER simulate dynamic interactions over nanoseconds, assessing stability of ligand-receptor complexes .
  • QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to optimize lead compounds .

Basic: How should researchers address solubility and stability challenges in in vitro assays?

Methodological Answer:

  • Solubility: Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) or cell culture media. Sonication or heating (≤40°C) may aid dissolution .
  • Stability: Conduct LC-MS stability tests under assay conditions (e.g., 37°C, 24 hrs). Add antioxidants (e.g., ascorbic acid) if degradation is observed .

Advanced: What strategies improve synthetic yield and selectivity for the hydrochloride salt?

Methodological Answer:

  • Optimized Reaction Conditions: Use anhydrous solvents (e.g., THF, DMF) and controlled pH during salt formation to minimize byproducts .
  • Catalysis: Employ phase-transfer catalysts (e.g., TBAB) for etherification steps, improving reaction rates .
  • Purification Techniques: Combine column chromatography (silica gel, MeOH/DCM gradients) with recrystallization (ethanol/water) for high-purity isolates .

Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?

Methodological Answer:

  • ²⁵Mg NMR (if applicable): Identifies magnesium binding in chelated forms, uncommon in most analogs .
  • High-Resolution MS: Distinguishes isotopic patterns (e.g., Cl⁻ in hydrochloride) from non-halogenated derivatives .
  • UV-Vis Spectroscopy: Compare λ_max shifts caused by the hydroxy-phenyl group versus methyl or nitro substituents .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR/Cas9 Knockout Models: Silence putative target genes to observe activity loss .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with purified proteins .
  • Transcriptomics/Proteomics: Use RNA-seq or LC-MS/MS to identify downstream pathways affected by treatment .

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